Prostaglandin A2-d4

Bioanalytical method validation Plasma PGA2 quantification Stable isotope dilution

Prostaglandin A2-d4 (PGA2-d4, CAS 201608-18-6) is a deuterium-labeled analog of prostaglandin A2 (PGA2), a cyclopentenone prostaglandin found naturally in gorgonian corals with demonstrated antiviral, antitumor, and vasodilatory activities. The compound contains four deuterium atoms substituted at the 3, 3', 4, and 4' positions of the carboxylic acid side chain, yielding a molecular mass shift of +4 Da relative to unlabeled PGA2.

Molecular Formula C20H30O4
Molecular Weight 338.5 g/mol
Cat. No. B593909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProstaglandin A2-d4
SynonymsPGA2-d4; Medullin-d4
Molecular FormulaC20H30O4
Molecular Weight338.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O
InChIInChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+/m0/s1/i5D2,8D2
InChIKeyMYHXHCUNDDAEOZ-IDCRMVQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prostaglandin A2-d4 (PGA2-d4): Stable Isotope-Labeled Internal Standard for Accurate PGA2 Quantification


Prostaglandin A2-d4 (PGA2-d4, CAS 201608-18-6) is a deuterium-labeled analog of prostaglandin A2 (PGA2), a cyclopentenone prostaglandin found naturally in gorgonian corals with demonstrated antiviral, antitumor, and vasodilatory activities . The compound contains four deuterium atoms substituted at the 3, 3', 4, and 4' positions of the carboxylic acid side chain, yielding a molecular mass shift of +4 Da relative to unlabeled PGA2 . PGA2-d4 is intended for use as an internal standard for the quantification of PGA2 by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [1]. While multiple prostaglandin deuterated internal standards exist for various eicosanoid analytes, PGA2-d4 serves the specific analytical requirement for precise PGA2 measurement in complex biological matrices such as plasma and serum [2].

Why Generic Prostaglandin Internal Standards Cannot Substitute for Prostaglandin A2-d4 in PGA2 Quantification


Accurate quantification of PGA2 via LC-MS/MS or GC-MS requires an internal standard that precisely co-elutes with the analyte and experiences identical matrix effects, ionization efficiency, and sample preparation losses. The accuracy of deuterated structural analogues has been shown to vary based upon the number of incorporated deuterium atoms, with insufficient deuteration potentially leading to inadequate mass separation and residual isotopic overlap, while excessive deuteration can cause chromatographic retention time shifts that compromise co-elution fidelity [1]. Non-deuterated structural analogs such as PGA1 (which differs by one double bond) or PGB2 (a dehydration isomer) exhibit distinct chromatographic retention behavior and ionization properties, failing to correct for PGA2-specific matrix effects. Furthermore, the deuterium labeling in PGA2-d4 eliminates isotopic interference from the endogenous analyte's natural M+2 and M+4 isotopologues, which would otherwise contribute to measurement bias when using unlabeled internal standards [2].

Prostaglandin A2-d4: Quantitative Comparative Evidence for Analytical Performance and Procurement Decision-Making


Quantitative Recovery and Precision of PGA2-d4 as Internal Standard in Human Plasma

The use of [3,3,4,4-2H4, 17,18-3H2]PGA2 as a deuterated carrier enabled determination of 60 pg of PGA2 in human plasma with a precision of ±8.4% and recoveries of approximately 97% for added PGA2 [1]. This was achieved using gas-liquid chromatography-mass spectrometry (GLC-MS) with accelerating voltage alternation to monitor protium and deuterium ions. In contrast, methods lacking deuterated internal standards or using non-deuterated structural analogs for PGA2 quantification typically exhibit higher variability and lower recovery due to uncorrected matrix effects and extraction losses [2].

Bioanalytical method validation Plasma PGA2 quantification Stable isotope dilution

Deuterium Content-Dependent Accuracy in Prostaglandin Internal Standard Performance

In a comprehensive study of lipid mediator metabolites in human urine, the accuracy of exact deuterated structural analogues was found to vary based upon the number of incorporated deuterium atoms [1]. Prior to method optimization, internal standards exhibited strong matrix effects with up to 50% loss of signal, highlighting the necessity of matched deuterated internal standards for reliable quantification [2]. The four-deuterium substitution in PGA2-d4 provides sufficient mass separation (+4 Da) to avoid isotopic overlap with the endogenous analyte while minimizing deuterium isotope effects on chromatographic retention that can occur with higher degrees of deuteration .

Matrix effect correction Stable isotope labeling LC-MS/MS quantification

High Isotopic Purity Specification: ≥99% Deuterated Forms (d1-d4)

Commercially available PGA2-d4 is supplied with a purity specification of ≥99% deuterated forms (d1-d4) . This high isotopic purity minimizes the presence of unlabeled or partially labeled PGA2 species that would otherwise contribute to the analyte signal and introduce systematic quantification bias. The specification ensures that the internal standard contributes negligible signal in the mass channel monitored for endogenous PGA2, a critical requirement for accurate stable isotope dilution mass spectrometry .

Isotopic purity Quality control Internal standard procurement

PGA2-d4 Enables Sub-pg/mL Basal Level Detection in Human Plasma

Using [3,3,4,4-2H4, 17,18-3H2]PGA2 as the deuterated internal standard, basal levels of PGA2 in human plasma were determined to be lower than 10 pg/mL, with a detection limit of 60 pg PGA2 achievable with ±8.4% precision [1]. This sub-ng/mL sensitivity threshold is enabled by the deuterated internal standard's correction of extraction losses and matrix effects, which would otherwise obscure low-abundance endogenous PGA2 signals.

Biomarker quantification Endogenous prostaglandin measurement Sensitivity validation

PGA2-d4 vs. PGA1 as Internal Standard: Structural Mismatch Precludes Accurate Quantification

Some early prostaglandin quantification methods employed PGA1 as an internal standard for PGA2 quantification [1]. However, PGA1 differs structurally from PGA2 by the presence of a saturated bond at the 5,6 position versus PGA2's 5,6 double bond, resulting in altered chromatographic retention, differential extraction recovery, and distinct ionization efficiency. These differences prevent PGA1 from accurately tracking PGA2 through sample preparation and analysis, introducing systematic quantification error. The deuterated PGA2-d4, by contrast, is chemically identical to the analyte except for the deuterium substitution, ensuring co-elution and matched physicochemical behavior throughout the analytical workflow [2].

Internal standard selection Structural analog limitations Prostaglandin quantification

Optimal Research and Industrial Applications for Prostaglandin A2-d4 Based on Quantitative Evidence


Clinical Biomarker Validation: Serum PGA2 Quantification for Hepatocellular Cancer Diagnosis

Recent studies have identified PGA2 as a novel diagnostic biomarker for hepatocellular cancer (HCC), with serum PGA2 levels significantly decreased in HCC patients compared to normal controls and cirrhosis patients, demonstrating an area under the ROC curve (AUC) of 0.911 for differentiating HCC [1]. PGA2-d4 serves as the essential internal standard for establishing and validating LC-MS/MS methods to quantify serum PGA2 with the precision required for clinical biomarker studies. The ≥99% isotopic purity specification of PGA2-d4 ensures minimal unlabeled PGA2 contamination that could otherwise confound measurement of disease-associated PGA2 decreases.

Plasma PGA2 Pharmacokinetic and Pharmacodynamic Studies

For studies investigating the pharmacokinetics of exogenously administered PGA2 or monitoring endogenous PGA2 modulation in response to therapeutic interventions, PGA2-d4 enables accurate quantification at physiologically relevant concentrations. The validated recovery of approximately 97% and ±8.4% precision at 60 pg detection limit [1] supports reliable measurement of PGA2 in plasma across the dynamic range required for PK/PD modeling. This application is particularly relevant given PGA2's demonstrated antiviral, antitumor, and vasodilatory activities [2].

Cell Culture and Tissue Prostanoid Profiling Studies

Simultaneous quantification of multiple prostanoids in cell culture media and tissue homogenates requires matched deuterated internal standards for each analyte. PGA2-d4 enables accurate determination of PGA2 production alongside other prostaglandins in comprehensive eicosanoid profiling workflows. In studies of normal human embryonic lung fibroblasts, PGA2 production was quantified at 15.28 pmol per 5.63 × 10^5 cells [1], demonstrating the utility of PGA2 quantification in cellular prostanoid release studies where deuterated internal standards are essential for correcting matrix effects from complex culture media.

Method Development and Inter-Laboratory Standardization for Eicosanoid Analysis

For core facilities, contract research organizations, and clinical laboratories developing validated LC-MS/MS methods for eicosanoid panels, PGA2-d4 provides the requisite analytical performance for method qualification. The availability of PGA2-d4 as part of Quant-PAK configurations, which include precisely weighed unlabeled PGA2 for standard curve construction [1], facilitates standardized quantification across laboratories. This supports inter-laboratory comparability of PGA2 measurements, a critical consideration for multi-site biomarker validation studies and regulatory-compliant bioanalysis.

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